molecular formula C6H14N2O B14281236 N-Methyl-N-nitroso-2-pentanamine CAS No. 130985-76-1

N-Methyl-N-nitroso-2-pentanamine

Cat. No.: B14281236
CAS No.: 130985-76-1
M. Wt: 130.19 g/mol
InChI Key: QYGRIPAGDZPDGH-UHFFFAOYSA-N
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Description

N-Methyl-N-nitroso-2-pentanamine is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, metabolism, and effects on biological systems. This compound is characterized by the presence of a nitroso group (-NO) attached to a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-nitroso-2-pentanamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methyl-2-pentanamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:

N-Methyl-2-pentanamine+HNO2This compound+H2O\text{N-Methyl-2-pentanamine} + \text{HNO2} \rightarrow \text{this compound} + \text{H2O} N-Methyl-2-pentanamine+HNO2→this compound+H2O

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves the controlled reaction of amines with nitrosating agents. The process requires careful handling of reagents and control of reaction conditions to ensure safety and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitroso group can lead to the formation of amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the nitroso group.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted nitrosamines or other derivatives.

Scientific Research Applications

N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:

    Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.

    Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.

    Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.

    Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.

Mechanism of Action

The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Methyl-N-nitroso-2-pentanamine is unique due to its specific structure and the presence of a pentyl group, which influences its chemical reactivity and biological interactions. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potential.

Properties

CAS No.

130985-76-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methyl-N-pentan-2-ylnitrous amide

InChI

InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3

InChI Key

QYGRIPAGDZPDGH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C)N=O

Origin of Product

United States

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